LG 83-6-05

Description

Properties

CAS No. |

131602-24-9 |

|---|---|

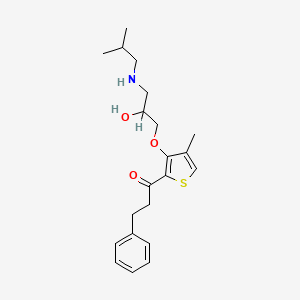

Molecular Formula |

C21H29NO3S |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

1-[3-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4-methylthiophen-2-yl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C21H29NO3S/c1-15(2)11-22-12-18(23)13-25-20-16(3)14-26-21(20)19(24)10-9-17-7-5-4-6-8-17/h4-8,14-15,18,22-23H,9-13H2,1-3H3 |

InChI Key |

YDXYOAAMYRVKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1OCC(CNCC(C)C)O)C(=O)CCC2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(3-(2-hydroxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone LG 83-6-05 LG-83605 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LG 83-6-05

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a novel small molecule compound identified as a potent blocker of voltage-gated sodium channels.[1][2][3] Primarily investigated for its effects on the cardiac sodium current, this compound exhibits a complex mechanism of action characterized by concentration-dependent, frequency-dependent, and voltage-dependent inhibition.[4] This technical guide synthesizes the available data on the mechanism of action of this compound, providing a detailed overview for researchers in pharmacology and drug development. The information is based on electrophysiological studies on ventricular cardiomyocytes.[4]

Core Mechanism of Action: Sodium Channel Blockade

This compound is a potent inhibitor of the fast sodium inward current in ventricular cardiomyocytes.[4] This action is achieved through direct interaction with the voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells. The blockade of these channels by this compound leads to a reduction in the influx of sodium ions, thereby decreasing excitability.

The inhibitory effects of this compound are multifaceted and state-dependent, meaning the drug interacts differently with the sodium channels depending on their conformational state (resting, open, or inactivated). This results in two key types of channel blockade:

-

Tonic Block: this compound induces a significant tonic block, which is a form of inhibition that is present even at rest. This is evidenced by a shift in the steady-state inactivation curve of the sodium current towards more negative membrane potentials.[4] This indicates that this compound preferentially binds to and stabilizes the inactivated state of the sodium channel, making fewer channels available for opening even at resting membrane potential.

-

Phasic (Frequency-Dependent) Block: The inhibitory effect of this compound is augmented with an increased frequency of stimulation.[4] This "use-dependent" or "phasic" block is a hallmark of many antiarrhythmic drugs and indicates that the binding and/or unbinding kinetics of this compound are such that the drug has a higher affinity for channels that are frequently opening and closing. This leads to a cumulative block at higher heart rates.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on cardiac sodium channels, derived from studies on enzymatically-dispersed single ventricular cardiomyocytes from adult rats and guinea pigs.[4]

| Parameter | Value | Conditions | Source |

| Prolongation of Recovery from Inactivation | Up to 290-fold increase in the time constant | 2 µmol/L this compound; Holding potential of -110 mV | [4] |

| Voltage Dependence of Recovery | Faster release from block at more negative potentials | Not specified | [4] |

| Single Channel Current Amplitude | Unchanged | Not specified | [4] |

| Open State Probability | Reduced in a frequency-dependent manner | Increasing stimulus frequency | [4] |

| Channels Unavailable for Opening | Considerably increased with increasing stimulus frequency | Increasing stimulus frequency | [4] |

Note: Specific IC50 values for tonic and phasic block have not been reported in the available literature.

Experimental Protocols

The primary experimental techniques used to elucidate the mechanism of action of this compound were single-electrode voltage-clamp and patch-clamp techniques performed on isolated ventricular cardiomyocytes.[4] While detailed, step-by-step protocols are not publicly available, the general methodologies are described below.

Cell Preparation

-

Cell Type: Single ventricular cardiomyocytes were enzymatically dispersed from adult rats and guinea pigs.[4] This process typically involves perfusion of the heart with a collagenase-containing solution to isolate individual heart muscle cells.

Electrophysiological Recordings

-

Technique: A single-electrode voltage-clamp system with patch electrodes was utilized to measure both action potentials and ionic currents.[4] The patch-clamp technique, in whole-cell configuration, allows for the control of the membrane potential while recording the resultant ionic currents across the cell membrane.

-

Measurements:

-

Whole-cell sodium inward current: To assess the overall effect of this compound on the sodium current.

-

Steady-state inactivation: To determine the voltage at which half of the sodium channels are inactivated. This is achieved by applying a series of pre-pulses to different voltages before a test pulse to elicit the sodium current.

-

Recovery from inactivation: To measure the time it takes for sodium channels to recover from the inactivated state and become available for opening again. This is typically measured using a two-pulse protocol with varying recovery intervals.

-

Frequency-dependent block: To assess the effect of stimulation frequency on the degree of sodium channel inhibition. This involves applying trains of depolarizing pulses at different frequencies.

-

Single-channel measurements: The patch-clamp technique was also used to measure the activity of individual sodium channels, allowing for the assessment of open-state probability and single-channel conductance.[4]

-

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the direct blockade of voltage-gated sodium channels. There is currently no evidence to suggest the involvement of a broader downstream signaling pathway. The effect is a direct biophysical interaction with the ion channel protein.

Caption: Direct blockade of voltage-gated sodium channels by this compound.

Experimental Workflow: Investigating Sodium Channel Block

The following diagram illustrates a generalized workflow for characterizing the effects of a compound like this compound on voltage-gated sodium channels using patch-clamp electrophysiology.

Caption: Generalized workflow for electrophysiological analysis of this compound.

Logical Relationship: State-Dependent Block

This diagram illustrates the principle of state-dependent blockade of sodium channels by this compound.

Caption: Preferential binding of this compound to the inactivated state.

Conclusion

This compound is a potent sodium channel blocker with a mechanism of action characterized by significant tonic and phasic block. Its effects are concentration-dependent, voltage-dependent, and frequency-dependent. The available data suggests that this compound stabilizes the inactivated state of the sodium channel, thereby reducing the availability of channels to open and conduct current. Further research is required to determine the precise binding site, the full quantitative profile including IC50 values under different conditions, and its selectivity for different sodium channel isoforms and other ion channels. This detailed understanding will be crucial for the further development and potential therapeutic application of this compound.

References

LG 83-6-05: A Technical Overview for Drug Development Professionals

An In-depth Guide to a Potent Cardiac Sodium Channel Inhibitor

Introduction

LG 83-6-05 is a potent inhibitor of the cardiac sodium channel, identified as a promising agent for research in the field of cardiac rhythm disorders.[1][2][3] Its mechanism of action involves a complex interaction with the voltage-gated sodium channels (Nav1.5) in cardiomyocytes, leading to a modulation of cardiac action potentials. This technical guide provides a comprehensive overview of the known properties of this compound, including its electrophysiological effects, and presents generalized experimental protocols and potential signaling pathway implications relevant to its classification as a cardiac sodium channel blocker.

Chemical Properties

| Property | Value |

| Full Chemical Name | 1-[3-(2-Hydroxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone hydrochloride[1] |

| Molecular Formula | C21H29NO3S |

| Molecular Weight | 375.525 g/mol |

Primary Use and Mechanism of Action

This compound is primarily utilized in research settings to investigate cardiac rhythm disorders.[1][2][3] Its therapeutic potential stems from its function as a potent inhibitor of the cardiac sodium current.[1][4] The compound exhibits several key electrophysiological effects:

-

Concentration-Dependent Inhibition: The blocking effect of this compound on the cardiac sodium current is directly proportional to its concentration.[1][5]

-

Frequency-Dependent (Phasic) Block: The inhibitory action of this compound is enhanced at higher stimulation frequencies, a characteristic known as use-dependence or phasic block.[1][5] This property is crucial for its potential antiarrhythmic effects, as it would preferentially target rapidly firing aberrant cardiac tissues.

-

Tonic Block and Inactivation Shift: this compound induces a tonic block, which is evident from a significant shift of the steady-state inactivation curve of the sodium current towards more negative potentials.[1][5] This indicates that the drug binds to and stabilizes the inactivated state of the sodium channel, reducing the number of available channels even at rest.

-

Prolonged Recovery from Inactivation: A key quantitative finding is that this compound prolongs the time constant of recovery from inactivation by a factor of up to 290 at a concentration of 2 μmol/L (with a holding potential of -110 mV).[1] This effect is voltage-dependent, with a faster release from block observed at more negative membrane potentials.[1]

-

Reduced Open State Probability: In single-channel studies, this compound has been shown to reduce the open state probability of the cardiac sodium channel in a frequency-dependent manner, without altering the amplitude of the single-channel current.[1]

Experimental Protocols

While a specific, detailed protocol for this compound is not available in the public domain, the following represents a standard methodology for characterizing a novel sodium channel blocker in isolated cardiomyocytes using the patch-clamp technique, based on the information gathered.[1][6][7][8]

Cardiomyocyte Isolation

-

Species: Adult rats or guinea pigs.[1]

-

Method: Enzymatic dispersion of single ventricular cardiomyocytes. This typically involves retrograde perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix.

-

Cell Culture: Isolated myocytes are stored in a high-potassium solution and used for experiments within a few hours.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

-

Technique: A single-electrode voltage-clamp system (switch clamping, patch electrodes) is utilized.[1]

-

Pipette Solution (Internal): A typical internal solution would contain (in mM): 120-140 CsF or CsCl (to block potassium currents), 10-20 NaCl, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2-7.4 with CsOH.

-

External Solution (Bath): A standard Tyrode's solution containing (in mM): 135-145 NaCl, 4-5.4 KCl, 1.8-2.0 CaCl2, 1.0 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. To isolate the sodium current, other channel blockers (e.g., for calcium and potassium channels) may be added.

-

Data Acquisition:

-

Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

-

Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied from a holding potential (e.g., -100 mV) to elicit sodium currents and determine the voltage at which the peak current occurs.

-

Steady-State Inactivation: A two-pulse protocol is used. A long conditioning pre-pulse to various potentials is followed by a test pulse to the potential of peak sodium current to determine the fraction of available channels.

-

Recovery from Inactivation: A two-pulse protocol where the interval between two depolarizing pulses is varied to measure the time course of recovery from inactivation.

-

Frequency-Dependent Block: A train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz, 5 Hz) is applied to measure the cumulative block of the sodium current.

-

-

Signaling Pathways and Logical Relationships

Direct experimental evidence detailing the specific intracellular signaling pathways modulated by this compound is not currently available. However, as a cardiac sodium channel blocker, its primary effect is the direct inhibition of sodium ion influx during phase 0 of the cardiac action potential. The downstream consequences of this action can be logically inferred and are depicted in the following diagrams.

The primary mechanism of this compound is the direct blockade of the Nav1.5 channel, leading to a reduction in the rapid inward sodium current. This directly impacts the initial phase of the cardiac action potential, slowing conduction.

By blocking sodium channels, this compound reduces the excitability of cardiac tissue and prolongs the effective refractory period. These actions are the basis for its potential to terminate existing re-entrant arrhythmias and prevent the initiation of new tachyarrhythmias.

This diagram outlines the logical flow of an experiment designed to characterize the electrophysiological effects of this compound on cardiac sodium channels.

Conclusion

This compound is a potent cardiac sodium channel inhibitor with clear concentration- and frequency-dependent blocking properties. Its ability to shift the steady-state inactivation of the channel and significantly prolong the recovery from inactivation underscores its potential as a valuable research tool and a lead compound for the development of novel antiarrhythmic therapies. Further research is warranted to fully elucidate its quantitative pharmacological profile and to explore its impact on intracellular signaling cascades, which will be critical for a comprehensive understanding of its therapeutic and toxicological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Voltage clamp of the cardiac sodium current at 37 degrees C in physiologic solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

In-Depth Technical Guide: Sodium Channel Blocking Properties of LG 83-6-05

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a novel and potent sodium channel blocking agent with significant potential in the research of cardiac rhythm disorders.[1][2] Its mechanism of action involves a complex interaction with voltage-gated sodium channels, leading to both tonic and phasic inhibition. This technical guide synthesizes the available data on the electrophysiological effects of this compound, providing a detailed overview of its sodium channel blocking properties. The primary source of the detailed experimental data is a key study published in 1990 by Koidl, Schreibmayer, Wolf, and Tritthart, which characterized the compound's effects on cardiac myocytes. While the full text of this seminal paper is not widely available, this guide compiles and interprets the key findings reported in its abstract and related literature to provide a comprehensive understanding of this compound.

Core Mechanism of Action

This compound exhibits a state-dependent blockade of voltage-gated sodium channels, showing a preference for the inactivated state. This results in two primary types of channel inhibition:

-

Tonic Block: The compound shifts the steady-state inactivation curve of the sodium current towards more negative potentials. This means that at a normal resting membrane potential, a fraction of sodium channels are already blocked by this compound, representing a baseline level of inhibition.

-

Phasic Block (Use-Dependent Block): The blocking effect of this compound is enhanced with repetitive stimulation (i.e., at higher frequencies of channel opening). This is a hallmark of drugs that preferentially bind to the open or inactivated states of the sodium channel. During a train of action potentials, more channels enter these states, providing more binding opportunities for the drug and leading to a cumulative block.

These dual mechanisms of action suggest that this compound is a potent antiarrhythmic agent, particularly effective in suppressing tachyarrhythmias where the frequency-dependent block would be most pronounced. The underlying molecular interaction is believed to be a stabilization of the inactivated state of the sodium channel by the drug.

Quantitative Data

The following table summarizes the available quantitative data on the sodium channel blocking properties of this compound. It is important to note that detailed quantitative data such as IC50 values for tonic and phasic block are not available in the publicly accessible literature and are likely contained within the full text of the primary research article by Koidl et al. (1990).

| Parameter | Value/Effect | Species/Cell Type | Concentration | Holding Potential | Source |

| Recovery from Inactivation | Prolonged by a factor of up to 290 | Rat and Guinea Pig Ventricular Cardiomyocytes | 2 µmol/L | -110 mV | Koidl et al., 1990 (from abstract) |

| Steady-State Inactivation | Significant shift to more negative potentials | Rat and Guinea Pig Ventricular Cardiomyocytes | Not specified | Not specified | Koidl et al., 1990 (from abstract) |

| Block Type | Concentration-dependent, Frequency-dependent (Phasic), and Tonic | Rat and Guinea Pig Ventricular Cardiomyocytes | Not specified | Not specified | Koidl et al., 1990 (from abstract) |

Experimental Protocols

Based on the abstract of the primary research paper by Koidl et al. (1990), the following experimental methodologies were likely employed.

Cell Preparation

-

Cell Type: Single ventricular cardiomyocytes were enzymatically dispersed from the hearts of adult rats and guinea pigs. This is a standard procedure to isolate individual heart muscle cells for electrophysiological recordings.

Electrophysiological Recordings

-

Technique: A single-electrode voltage-clamp system (switch clamping) with patch electrodes was used for whole-cell recordings. Single-channel measurements were also performed using the patch-clamp technique.

-

Whole-Cell Voltage-Clamp Protocol for Tonic Block:

-

To assess the tonic block, a steady-state inactivation protocol was likely used.

-

Holding Potential: Cells were held at a negative potential (e.g., -100 mV to -120 mV) where most channels are in the resting state.

-

Pre-pulse Potentials: A series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -40 mV) and long duration (several seconds) were applied to allow the channels to reach a steady-state distribution between resting and inactivated states.

-

Test Pulse: Following the pre-pulse, a depolarizing test pulse (e.g., to -20 mV or 0 mV) was applied to elicit the sodium current.

-

Analysis: The peak sodium current amplitude at the test pulse was plotted against the pre-pulse potential to generate the steady-state inactivation curve (h∞ curve). The shift in the half-inactivation voltage (V½) in the presence of this compound would quantify the tonic block.

-

-

Whole-Cell Voltage-Clamp Protocol for Phasic Block (Use-Dependent Block):

-

To measure the frequency-dependent block, a train of depolarizing pulses was applied.

-

Holding Potential: Cells were held at a negative resting potential.

-

Pulse Train: A series of short depolarizing pulses (e.g., to -20 mV) were delivered at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Analysis: The peak sodium current amplitude of each pulse in the train was measured. The progressive decrease in current amplitude with successive pulses at higher frequencies demonstrates the use-dependent block.

-

-

Protocol for Recovery from Inactivation:

-

A two-pulse protocol was likely used to measure the time course of recovery from inactivation.

-

Conditioning Pulse (P1): A long depolarizing pulse to inactivate the sodium channels.

-

Recovery Interval: The membrane potential was repolarized to a negative holding potential (e.g., -110 mV) for varying durations.

-

Test Pulse (P2): A second depolarizing pulse was applied to measure the fraction of channels that have recovered from inactivation.

-

Analysis: The ratio of the peak current of P2 to P1 was plotted against the recovery interval duration to determine the time constant of recovery.

-

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action on sodium channels.

Experimental Workflow for Assessing Tonic and Phasic Block

References

In-Depth Technical Guide to LG 83-6-05: A Potent Sodium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a potent sodium channel inhibitor that has been characterized by its significant effects on cardiac electrophysiology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its inhibitory effects on cardiac sodium channels. The information presented herein is compiled from available scientific literature, focusing on quantitative data and detailed experimental methodologies to support further research and development in the field of cardiac rhythm disorders.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 1-[3-(2-Hydroxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone hydrochloride, is a compound with significant sodium channel blocking activity.[1] Its molecular and physical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 131602-24-9 | [2] |

| Molecular Formula | C₂₁H₃₀ClNO₃S | [2] |

| Molecular Weight | 411.99 g/mol | [2] |

| Boiling Point | 543.3°C at 760 mmHg | |

| Density | 1.124 g/cm³ | |

| Flash Point | 282.4°C | |

| Appearance | Solid | [2] |

Mechanism of Action and Electrophysiological Properties

This compound is a potent inhibitor of the fast sodium inward current in ventricular cardiomyocytes.[1] Its mechanism of action has been elucidated through electrophysiological studies, primarily utilizing whole-cell voltage-clamp and patch-clamp techniques on isolated cardiac myocytes from rats and guinea pigs.[1]

The inhibitory effects of this compound are characterized by several key features:

-

Concentration-Dependent Block: The degree of sodium channel inhibition increases with higher concentrations of the compound.[1]

-

Frequency-Dependent (Phasic) Block: The blocking effect is more pronounced at higher stimulation frequencies, indicating a preferential binding to the channels in their open or inactivated states.[1]

-

Tonic Block: this compound induces a significant shift in the steady-state inactivation curve of the sodium current towards more negative potentials. This indicates a considerable block of the channels even at the resting membrane potential.[1]

-

Prolonged Recovery from Inactivation: The compound significantly slows the recovery of sodium channels from the inactivated state.[1]

Table 2: Electrophysiological Effects of this compound on Cardiac Sodium Channels

| Parameter | Observation | Quantitative Data | Conditions | Reference |

| Sodium Current Inhibition | Concentration-dependent | Not explicitly quantified in available literature | Ventricular cardiomyocytes | [1] |

| Frequency-Dependent Block | Block increases with stimulation frequency | Not explicitly quantified in available literature | Ventricular cardiomyocytes | [1] |

| Steady-State Inactivation | Shift towards more negative potentials | Not explicitly quantified in available literature | Ventricular cardiomyocytes | [1] |

| Recovery from Inactivation | Prolongation of the time constant | Prolonged by a factor of up to 290 | 2 µmol/L this compound, Holding potential -110 mV | [1] |

Experimental Protocols

The characterization of this compound's electrophysiological effects relies on established methodologies for studying ion channel function in isolated cardiomyocytes.

Cell Isolation

Single ventricular cardiomyocytes are enzymatically dispersed from adult rat and guinea pig hearts. This process typically involves coronary perfusion with a collagenase-containing solution to break down the extracellular matrix and isolate individual heart muscle cells.

Whole-Cell Voltage-Clamp and Patch-Clamp Technique

A single-electrode voltage-clamp system, often utilizing the patch-clamp technique in the whole-cell configuration, is employed to measure the ionic currents across the cell membrane.

Experimental Workflow for Whole-Cell Voltage Clamp

Typical Solutions:

-

Pipette Solution (Internal): Mimics the intracellular environment. A representative composition would be (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 HEPES, 5 MgATP, adjusted to pH 7.2 with CsOH.

-

Bath Solution (External): A Tyrode's solution is commonly used. A typical composition would be (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate the sodium current, other ion channel blockers (e.g., for Ca²⁺ and K⁺ channels) are often added to the bath solution.

Voltage-Clamp Protocols:

To assess the different properties of sodium channel block, specific voltage-clamp protocols are applied:

-

Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -120 mV) and then depolarized to a series of test potentials to determine the voltage at which the peak inward current occurs.

-

Steady-State Inactivation: The availability of sodium channels is tested by applying a series of conditioning pre-pulses to different voltages before a test pulse to a fixed potential.

-

Recovery from Inactivation: A two-pulse protocol is used, where the time interval between two depolarizing pulses is varied to determine the time course of recovery from inactivation.

-

Frequency-Dependent Block: A train of depolarizing pulses at different frequencies is applied to assess the use-dependent nature of the block.

Signaling Pathways

The primary mechanism of action of this compound is the direct blockade of voltage-gated sodium channels. This action directly impacts the generation and propagation of the cardiac action potential. By inhibiting the initial rapid depolarization (Phase 0) of the action potential, this compound can modulate cardiac excitability and conduction.

References

An In-depth Technical Guide to LG 83-6-05 (CAS: 131602-24-9): A Novel Sodium Channel Blocking Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a novel and potent sodium channel blocking agent with significant activity on cardiac sodium currents.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize its effects. The information is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of cardiac rhythm disorders.[3][4]

Chemical and Physical Properties

This compound, with the CAS number 131602-24-9, is identified as 1-[3-(2-Hydroxy-3(2-methylpropylamino)-propoxy)-4-methyl-2-thienyll-3phenyl-1-propanon hydrochloride.[1] While there is some discrepancy in the reported molecular formula, the hydrochloride salt form is consistent with C21H30ClNO3S.[5]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 131602-24-9 | [5] |

| Full Chemical Name | 1-[3-(2-Hydroxy-3(2-methylpropylamino)-propoxy)-4-methyl-2-thienyll-3phenyl-1-propanon hydrochloride | [1] |

| Molecular Formula | C21H30ClNO3S | [5] |

| Molecular Weight | 411.99 g/mol | [5] |

| Appearance | Solid | [5] |

Note: Some sources report a molecular formula of C21H29NO3S. The data presented here corresponds to the hydrochloride salt form.

Mechanism of Action and Pharmacological Effects

This compound is a potent inhibitor of the cardiac sodium current.[1][2] Its mechanism of action involves a complex interaction with voltage-gated sodium channels, leading to a state-dependent blockade. The primary effects observed are:

-

Concentration-Dependent Block: The degree of sodium channel inhibition increases with higher concentrations of this compound.[1][2]

-

Frequency-Dependent Block (Phasic Block): The blocking effect is more pronounced at higher stimulation frequencies. This indicates that the drug preferentially binds to channels that are frequently opening and closing.[1][2]

-

Tonic Block: this compound induces a significant shift in the steady-state inactivation curve of the sodium current towards more negative potentials. This suggests that the drug also binds to channels in the resting state, leading to a baseline level of inhibition even at rest.[1][2]

-

Prolonged Recovery from Inactivation: The time it takes for sodium channels to recover from the inactivated state is significantly prolonged in the presence of this compound. This effect is voltage-dependent, with faster recovery occurring at more negative membrane potentials.[1]

Table 2: Summary of Pharmacological Effects of this compound on Cardiac Sodium Channels

| Effect | Description | Significance |

| Concentration-Dependent Inhibition | Increasing concentrations of this compound lead to a greater reduction in sodium current. | Standard dose-response relationship. |

| Frequency-Dependent Block | Enhanced channel blockade at higher heart rates. | Potential for therapeutic efficacy in tachyarrhythmias. |

| Negative Shift in Steady-State Inactivation | Increased tonic block of sodium channels at resting membrane potential. | Contributes to the overall inhibitory effect. |

| Prolonged Recovery from Inactivation | Slower return of sodium channels to the available state after an action potential. | Can lead to a reduction in excitability and termination of arrhythmias. |

Quantitative data such as IC50 values and the precise magnitude of the voltage shift for steady-state inactivation are not currently available in the public domain.

Experimental Protocols

The characterization of this compound's effects on cardiac sodium currents involves the use of patch-clamp electrophysiology on isolated cardiomyocytes.

Isolation of Ventricular Cardiomyocytes

This protocol describes the enzymatic dispersion of single ventricular cardiomyocytes from adult rats or guinea pigs, a method cited in the study of this compound.[1]

-

Animal Preparation: Anesthetize an adult rat or guinea pig and administer heparin to prevent blood clotting.

-

Heart Excision: Rapidly excise the heart and place it in a chilled, calcium-free buffer solution.

-

Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with a calcium-free buffer to wash out remaining blood.

-

Enzymatic Digestion: Switch the perfusion to a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation: After digestion, remove the ventricles and mechanically dissociate the tissue in a fresh enzyme-containing solution to release individual cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

-

Cell Storage: Store the isolated, rod-shaped cardiomyocytes in a suitable buffer at room temperature for use in patch-clamp experiments.

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol outlines the general procedure for recording whole-cell sodium currents from isolated ventricular cardiomyocytes using a single-electrode voltage-clamp system.[1]

-

Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution designed to isolate sodium currents (e.g., containing CsCl to block potassium channels).

-

Gigaohm Seal Formation: Approach a single cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

To study steady-state inactivation , apply a series of pre-pulses to various potentials before a test pulse to a fixed depolarizing potential.

-

To assess frequency-dependent block , apply a train of depolarizing pulses at different frequencies.

-

To measure the time course of recovery from inactivation , use a two-pulse protocol with a variable recovery interval at a negative holding potential.

-

-

Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze the current traces to determine parameters such as peak current amplitude, inactivation kinetics, and the voltage dependence of activation and inactivation.

Visualizations

Proposed Mechanism of Action of this compound on Voltage-Gated Sodium Channels

Caption: Mechanism of this compound on sodium channel states.

Experimental Workflow for Characterizing this compound

Caption: Workflow for electrophysiological characterization.

Conclusion

This compound is a promising sodium channel blocker with a distinct pharmacological profile characterized by concentration- and frequency-dependent block, induction of tonic block via a shift in steady-state inactivation, and prolongation of recovery from inactivation. These properties suggest its potential as a therapeutic agent for managing cardiac arrhythmias. This guide summarizes the currently available technical information to facilitate further investigation into its mechanism of action and preclinical development. The detailed experimental protocols provided herein offer a foundation for reproducible studies to further elucidate the quantitative aspects of its interaction with cardiac sodium channels. Future research should focus on obtaining precise quantitative data, such as IC50 values for different channel states, to build a more complete understanding of this compound's therapeutic potential.'s therapeutic potential.

References

In-Depth Pharmacological Profile of LG 83-6-05: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a potent, novel sodium channel inhibitor with significant activity on the cardiac sodium current. Classified as a Class Ic antiarrhythmic agent, it is structurally related to propafenone. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, electrophysiological effects, and the experimental protocols utilized for its characterization. The information is intended to support further research and development of this and related compounds in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction

This compound, with the chemical name 1-[3-(2-Hydroxy-3(2-methylpropylamino)-propoxy)-4-methyl-2-thienyll-3phenyl-1-propanon hydrochloride, is a compound identified for its potent inhibitory effects on the fast inward sodium current in cardiomyocytes.[1] Its pharmacological profile suggests potential therapeutic applications in the management of cardiac rhythm disorders. This document synthesizes the available preclinical data on this compound, focusing on its electrophysiological characteristics and the methodologies for their assessment.

Mechanism of Action

This compound is a potent and concentration-dependent inhibitor of the cardiac sodium channel (Nav1.5).[1] Its mechanism of action is characterized by a frequency-dependent block, a hallmark of Class I antiarrhythmic drugs. This manifests as two distinct types of inhibition:

-

Tonic Block: A baseline level of sodium channel inhibition that occurs at resting heart rates. This is indicated by a significant shift of the steady-state inactivation curve of the sodium current towards more negative potentials.[1]

-

Phasic (Use-Dependent) Block: An incremental increase in the degree of sodium channel block with increasing heart rates or stimulation frequencies. This property allows the drug to be more effective at suppressing tachyarrhythmias with less effect on normal heart rhythms.[1]

Furthermore, this compound prolongs the time constant of recovery from inactivation of the sodium current in a voltage-dependent manner. This effect contributes to the stabilization of the inactivated state of the sodium channel, reducing the availability of channels to open and conduct current.[1]

Quantitative Data

In Vitro Electrophysiology

The primary characterization of this compound has been conducted using in vitro electrophysiological techniques on isolated cardiomyocytes.

Effects on Cardiac Action Potential

As a sodium channel blocker, this compound is expected to have the following effects on the cardiac action potential, characteristic of Class Ic antiarrhythmics:

-

Decreased V

max: A reduction in the maximum upstroke velocity of phase 0 of the action potential. -

Minimal Effect on Action Potential Duration (APD): Unlike Class Ia or Ib agents, Class Ic drugs typically have little to no effect on the overall duration of the action potential.

Experimental Systems

The key experimental model for characterizing this compound has been enzymatically-dispersed single ventricular cardiomyocytes isolated from adult rats and guinea pigs.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other sodium channel blockers.

Single Cardiomyocyte Isolation

A standard enzymatic dissociation protocol is used to obtain single ventricular myocytes. This typically involves retrograde perfusion of the heart with a collagenase-containing solution to break down the extracellular matrix.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of compounds on ion channel currents.

Objective: To measure the inhibitory effect of this compound on the cardiac sodium current (INa).

Methodology:

-

Cell Culture: Freshly isolated cardiomyocytes are allowed to settle in a recording chamber on the stage of an inverted microscope.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (in mM): NaCl 140, KCl 4, CaCl

22, MgCl21, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. -

Internal Solution (in mM): CsCl 120, NaCl 10, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

-

-

Recording:

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -100 mV.

-

-

Voltage Protocol for Tonic Block:

-

A series of depolarizing pre-pulses of varying voltages (e.g., from -140 mV to -40 mV for 500 ms) are applied.

-

Each pre-pulse is followed by a test pulse to a fixed voltage (e.g., -20 mV) to measure the fraction of available sodium channels.

-

The normalized current is plotted against the pre-pulse voltage to generate the steady-state inactivation curve.

-

-

Voltage Protocol for Phasic Block:

-

A train of depolarizing pulses (e.g., to -20 mV for 50 ms) is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

The peak sodium current of each pulse in the train is measured to assess the use-dependent block.

-

-

Data Analysis: The peak inward sodium current is measured and analyzed to determine the extent of block by this compound at various concentrations and stimulation frequencies.

Signaling Pathways

The direct target of this compound is the cardiac sodium channel, Nav1.5. The activity of Nav1.5 is modulated by various intracellular signaling pathways, which could potentially influence the efficacy of this compound. Key regulatory pathways include:

-

Protein Kinase A (PKA) and Protein Kinase C (PKC) Phosphorylation: These kinases can phosphorylate the Nav1.5 channel, altering its gating properties.

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII can also phosphorylate Nav1.5, particularly under conditions of calcium overload, leading to an increase in the late sodium current.

-

Interaction with Ankyrin-G: Ankyrin-G is a scaffolding protein that anchors Nav1.5 to the cardiomyocyte membrane, and this interaction is crucial for proper channel localization and function.

In Vivo Data

Specific in vivo studies on the antiarrhythmic activity, pharmacokinetics, or toxicology of this compound are not detailed in the currently available literature. However, related propafenone analogs from the same "LG" series have demonstrated good oral antiarrhythmic activity in rat models. This suggests that this compound may also possess favorable in vivo properties, but this would require experimental validation.

Conclusion

This compound is a potent cardiac sodium channel blocker with a mechanism of action consistent with a Class Ic antiarrhythmic agent. Its defining features are its concentration-dependent and frequency-dependent inhibition of the fast inward sodium current. While its qualitative pharmacological profile is well-described, a comprehensive understanding of its therapeutic potential requires further investigation to determine its quantitative potency (IC50/Ki), detailed in vivo efficacy and safety, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future research in this area. research in this area.

References

In-Depth Technical Guide: The Electrophysiological Effects of LG 83-6-05 on the Cardiac Action Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a potent inhibitor of the cardiac sodium channel, investigated for its potential as an antiarrhythmic agent.[1][2] Its mechanism of action involves a complex interaction with the voltage-gated sodium channels responsible for the rapid depolarization phase of the cardiac action potential. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, focusing on its impact on the cardiac sodium current and the resulting alterations in cardiac action potential characteristics. The information is compiled from seminal research and is intended to provide a detailed resource for professionals in the field of cardiac electrophysiology and drug development.

Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action of this compound is the state-dependent blockade of cardiac sodium channels. This means its inhibitory effects are more pronounced on channels that are in the open or inactivated states compared to the resting state. This property leads to a characteristic frequency- and voltage-dependent inhibition of the sodium current.

Frequency-Dependent (Phasic) Block

This compound demonstrates a significant frequency-dependent block, also known as a phasic block.[3][4] This phenomenon is characterized by an increased inhibition of the sodium current with higher stimulation frequencies. At faster heart rates, sodium channels cycle more rapidly between their resting, open, and inactivated states, providing more opportunities for this compound to bind to its target and exert its inhibitory effect. This frequency-dependent action is a hallmark of many Class I antiarrhythmic drugs and is crucial for their therapeutic efficacy in tachyarrhythmias. The substance reduces the open state probability of the single cardiac sodium channel in a frequency-dependent manner, while the current amplitude of single channels remains unchanged.[4] This suggests that the compound increases the number of channels that are not available for opening as the stimulation frequency rises.[4]

Voltage-Dependent (Tonic) Block and Inactivation Shift

In addition to its phasic block, this compound also exhibits a tonic block, which is present even at rest. This is evidenced by a significant shift of the steady-state inactivation curve of the sodium current towards more negative potentials.[3][4] This shift indicates that at any given membrane potential, a larger fraction of sodium channels are in the inactivated state and are therefore unavailable for opening. This effect contributes to the overall reduction in sodium current and is a key component of the drug's antiarrhythmic potential.

Prolongation of Recovery from Inactivation

A critical aspect of the mechanism of action of this compound is the marked prolongation of the time constant of recovery from inactivation.[4] After a sodium channel has been activated and then inactivated, it must return to the resting state before it can be activated again. This compound significantly slows down this recovery process. Research has shown that at a concentration of 2 μmol/l and a holding potential of -110 mV, the time constant for recovery from inactivation can be prolonged by a factor of up to 290.[4] This effect is also voltage-dependent, with a faster release from block occurring at more negative membrane potentials.[4] By stabilizing the inactivated state of the sodium channel, this compound effectively reduces the number of available channels for subsequent depolarizations.

Quantitative Effects on Cardiac Sodium Current

The following table summarizes the quantitative effects of this compound on the cardiac sodium current as determined in studies on ventricular cardiomyocytes.

| Parameter | Effect | Concentration | Holding Potential | Species | Reference |

| Sodium Current | Concentration-Dependent Inhibition | Not Specified | Not Specified | Rat, Guinea Pig | [3][4] |

| Recovery from Inactivation | Prolonged by a factor of up to 290 | 2 μmol/l | -110 mV | Rat, Guinea Pig | [4] |

| Steady-State Inactivation | Significant shift to more negative potentials | Not Specified | Not Specified | Rat, Guinea Pig | [3][4] |

Signaling Pathways and Logical Relationships

The interaction of this compound with the cardiac sodium channel can be visualized as a state-dependent binding process. The following diagram illustrates the preferential binding of the drug to the open and inactivated states of the channel, leading to a stabilization of the inactivated state and a reduction in the available pool of channels for subsequent activation.

Caption: State-dependent binding of this compound to the cardiac sodium channel.

Experimental Protocols

The electrophysiological effects of this compound have been characterized using the patch-clamp technique on isolated cardiac myocytes.

Cell Preparation

Single ventricular cardiomyocytes were enzymatically dispersed from the hearts of adult rats and guinea pigs.[4] This standard procedure involves the perfusion of the heart with a low-calcium solution containing collagenase and protease to break down the extracellular matrix and isolate individual cells.

Electrophysiological Recordings

A single-electrode voltage-clamp system, utilizing patch electrodes in a "switch clamping" configuration, was employed to measure both action potentials and ionic currents.[4] Single-channel measurements were also performed using the patch-clamp technique.[4]

Voltage-Clamp Protocols

To assess the different aspects of sodium channel inhibition, specific voltage-clamp protocols were likely used:

-

Tonic Block and Steady-State Inactivation: A series of conditioning pre-pulses of varying voltages were applied, followed by a test pulse to a depolarized potential (e.g., -20 mV) to measure the availability of sodium channels. The normalized current amplitude plotted against the pre-pulse potential generates the steady-state inactivation curve.

-

Frequency-Dependent (Phasic) Block: A train of depolarizing pulses at different frequencies (e.g., 1 Hz, 2 Hz, 5 Hz) was applied from a holding potential. The progressive decrease in the sodium current amplitude during the pulse train indicates the degree of phasic block.

-

Recovery from Inactivation: A two-pulse protocol was used. A conditioning pulse was applied to inactivate the sodium channels, followed by a variable recovery interval at a negative holding potential. A subsequent test pulse was then applied to measure the fraction of recovered channels. By plotting the normalized current of the test pulse against the recovery interval, the time constant of recovery from inactivation can be determined.

The following diagram illustrates a typical experimental workflow for characterizing a sodium channel blocker like this compound.

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

This compound is a potent cardiac sodium channel inhibitor with a multifaceted mechanism of action. Its combination of frequency-dependent block, induction of a tonic block via a shift in steady-state inactivation, and profound prolongation of the recovery from inactivation make it an interesting compound from an antiarrhythmic perspective. The stabilization of the inactivated state of the sodium channel is the key molecular mechanism underlying these electrophysiological effects. Further research to fully elucidate its binding site and the clinical implications of its specific profile is warranted. This guide provides a foundational understanding for researchers and developers working on novel antiarrhythmic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological effects of tetracaine in single guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding the Tonic and Phasic Block of LG 83-6-05: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a potent and concentration-dependent inhibitor of the cardiac sodium current (INa).[1] This technical guide provides an in-depth overview of its primary mechanism of action: the tonic and phasic blockade of cardiac sodium channels. The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the electrophysiological effects of this compound. This document summarizes the available quantitative data, outlines general experimental protocols for assessing sodium channel blockade, and provides visualizations of the conceptual framework and experimental workflows.

Introduction to Tonic and Phasic Block

Voltage-gated sodium channels are fundamental to the generation and propagation of action potentials in excitable tissues such as cardiac muscle. Their function is characterized by distinct conformational states: resting, open, and inactivated. The interaction of a drug with these different states determines the nature of the channel blockade.

-

Tonic Block: This refers to the inhibition of the sodium channel at its resting state. It is typically observed at low stimulation frequencies and is characterized by a steady-state level of block. A key indicator of tonic block is a hyperpolarizing shift in the steady-state inactivation curve, meaning that channels become inactivated at more negative membrane potentials in the presence of the drug.[1]

-

Phasic Block (Use-Dependent Block): This type of block is dependent on the frequency of channel activation. The drug binds with higher affinity to the open and/or inactivated states of the channel. Consequently, with repeated depolarizations (e.g., during a rapid heart rate), the drug has more opportunities to bind, leading to a cumulative increase in the level of block.[1]

This compound has been demonstrated to exhibit both of these blocking characteristics, classifying it as a potent cardiac sodium channel modulator.[1]

Mechanism of Action of this compound

This compound exerts its effects by directly interacting with cardiac sodium channels. The available evidence suggests that the compound stabilizes the inactivated state of the channel.[1] This is supported by two key experimental observations:

-

Frequency-Dependent Block: The whole-cell sodium inward current is blocked in a frequency-dependent manner, which is a hallmark of phasic block.[1] This indicates that the binding of this compound is enhanced when channels are repeatedly transitioning through the open and inactivated states.

-

Shift in Steady-State Inactivation: The steady-state inactivation curve of the sodium current is significantly shifted towards more negative potentials.[1] This demonstrates a considerable tonic block at the resting membrane potential, as the drug makes the channels more susceptible to inactivation even at hyperpolarized potentials.

The prolongation of the recovery from inactivation is a direct consequence of the drug's stabilization of the inactivated state.

Quantitative Data

The following table summarizes the key quantitative finding regarding the effect of this compound on the recovery from inactivation of the cardiac sodium current.

| Parameter | Concentration (μmol/l) | Holding Potential (mV) | Effect |

| Time Constant of Recovery from Inactivation | 2 | -110 | Prolonged by a factor of up to 290 |

Data from studies on enzymatically-dispersed single ventricular cardiomyocytes of adult rats and guinea pigs.[1]

This profound prolongation of recovery from inactivation is voltage-dependent, with a faster release from block occurring at more negative potentials.[1]

Experimental Protocols

The investigation of the tonic and phasic blocking properties of this compound is primarily conducted using electrophysiological techniques, specifically the whole-cell patch-clamp and single-electrode voltage-clamp methods on isolated cardiac myocytes.[1]

General Protocol for Assessing Tonic Block

Tonic block is evaluated by measuring the reduction in the peak sodium current in the presence of the drug at a low stimulation frequency.

-

Cell Preparation: Enzymatically disperse single ventricular cardiomyocytes from adult rats or guinea pigs.

-

Recording Setup: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to -20 mV) at a low frequency (e.g., 0.1 Hz) to elicit the peak inward sodium current.

-

Record the control peak current.

-

-

Drug Application: Perfuse the cell with a solution containing this compound at the desired concentration.

-

Measurement: After drug equilibration, repeat the voltage protocol and record the peak inward sodium current.

-

Analysis: The percentage of tonic block is calculated as the reduction in peak current in the presence of the drug compared to the control.

General Protocol for Assessing Phasic Block (Use-Dependence)

Phasic block is assessed by measuring the cumulative reduction in peak sodium current during a train of depolarizing pulses at a higher frequency.

-

Cell Preparation and Recording Setup: As described for tonic block assessment.

-

Voltage Protocol:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).

-

Apply a train of depolarizing pulses (e.g., 20 pulses to -20 mV) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Record the peak inward sodium current for each pulse in the train under control conditions.

-

-

Drug Application: Perfuse the cell with this compound.

-

Measurement: Repeat the high-frequency pulse train protocol in the presence of the drug.

-

Analysis: Phasic block is quantified by comparing the reduction in peak current from the first to the last pulse in the train, in the presence and absence of the drug.

General Protocol for Determining the Steady-State Inactivation Curve

The effect of this compound on steady-state inactivation is determined using a double-pulse protocol.

-

Cell Preparation and Recording Setup: As described above.

-

Voltage Protocol:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).

-

Apply a series of conditioning pre-pulses of long duration (e.g., 500 ms) to various potentials (e.g., from -140 mV to -40 mV).

-

Following each pre-pulse, apply a constant test pulse (e.g., to -20 mV) to measure the fraction of channels that are available to open.

-

-

Drug Application and Measurement: Repeat the protocol in the presence of this compound.

-

Analysis: For each pre-pulse potential, normalize the peak current during the test pulse to the maximum peak current. Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2). A negative shift in V1/2 in the presence of the drug indicates a potentiation of inactivation.

Visualizations

The following diagrams illustrate the conceptual framework of tonic and phasic block and a typical experimental workflow for their investigation.

Figure 1. Conceptual diagram of tonic and phasic block of sodium channels by this compound.

Figure 2. General experimental workflow for characterizing the tonic and phasic block of this compound.

Conclusion

This compound is a powerful cardiac sodium channel blocker that demonstrates both tonic and phasic inhibitory characteristics. Its mechanism of action, centered on the stabilization of the inactivated state of the channel, leads to a pronounced, voltage-dependent prolongation of the recovery from inactivation. The dual nature of its blocking activity suggests potential therapeutic applications where modulation of cardiac excitability is desired, particularly in conditions involving altered heart rates. Further research to delineate the precise concentration- and frequency-dependence of its effects will be crucial for a complete understanding of its pharmacological profile and for guiding its potential clinical development.

References

Methodological & Application

Application Notes and Protocols for LG 83-6-05: A Potent Cardiac Sodium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for characterizing the inhibitory effects of the novel compound LG 83-6-05 on cardiac voltage-gated sodium channels (Nav1.5) using the whole-cell patch-clamp technique. This compound has been identified as a potent, concentration-dependent, and frequency-dependent inhibitor of the cardiac sodium current, making it a compound of interest for studies related to cardiac rhythm disorders.[1]

Introduction

This compound exerts its inhibitory action on cardiac sodium channels through a dual mechanism: a tonic block and a phasic (use-dependent) block . The tonic block is achieved by shifting the steady-state inactivation curve of the sodium channels to more negative potentials. The phasic block is characterized by an increased inhibition of the sodium current at higher stimulation frequencies.[2][3] This dual mechanism suggests that this compound preferentially binds to and stabilizes the inactivated state of the sodium channel. Understanding the detailed electrophysiological effects of this compound is crucial for evaluating its therapeutic potential and proarrhythmic risk.

Data Presentation

The following tables summarize the key electrophysiological parameters affected by this compound. These values are representative and may vary depending on the specific experimental conditions.

| Parameter | Description | Effect of this compound |

| Tonic Block | Inhibition of the sodium current at a resting state. | Shifts the V1/2 of steady-state inactivation to more negative potentials. |

| Phasic Block | Increased inhibition with repetitive stimulation (use-dependence). | Reduces sodium current amplitude with increasing stimulation frequency. |

| Recovery from Inactivation | The time it takes for sodium channels to recover from the inactivated state. | Significantly prolongs the time constant of recovery. |

| Single-Channel Conductance | The current that flows through a single open sodium channel. | No significant change in the single-channel current amplitude. |

| Open-State Probability | The likelihood of a single sodium channel being in the open state. | Reduces the open-state probability, especially with increased stimulation frequency. |

| Concentration of this compound | Holding Potential | Effect on Recovery from Inactivation |

| 2 µmol/L | -110 mV | Prolongs the time constant of recovery from inactivation by a factor of up to 290.[2] |

Experimental Protocols

This section outlines the detailed methodology for investigating the effects of this compound on cardiac sodium channels using the whole-cell patch-clamp technique in isolated ventricular myocytes from adult rats or guinea pigs.

Cell Preparation

Enzymatically dispersed single ventricular cardiomyocytes from adult rats or guinea pigs are the recommended cellular model.[2][3]

Solutions

External (Bath) Solution (in mM):

| Component | Concentration |

| NaCl | 137 |

| KCl | 5.4 |

| CaCl2 | 1.8 |

| MgCl2 | 1 |

| HEPES | 10 |

| Glucose | 10 |

| pH adjusted to 7.4 with NaOH |

Internal (Pipette) Solution (in mM):

| Component | Concentration |

| CsCl | 120 |

| NaCl | 10 |

| HEPES | 10 |

| EGTA | 10 |

| Mg-ATP | 5 |

| pH adjusted to 7.2 with CsOH |

Note: Cesium is used in the internal solution to block potassium channels, thereby isolating the sodium current.

Whole-Cell Patch-Clamp Recording

Standard whole-cell patch-clamp techniques are employed. A single-electrode voltage-clamp amplifier is used to control the membrane potential and record the whole-cell sodium currents.[2][3]

Voltage-Clamp Protocols

a) Protocol to Assess Tonic Block (Steady-State Inactivation):

To determine the effect of this compound on the voltage-dependence of steady-state inactivation, a double-pulse protocol is used.

-

From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses to potentials ranging from -140 mV to -40 mV in 10 mV increments.

-

Following each pre-pulse, apply a 20 ms test pulse to -20 mV to elicit the sodium current.

-

The peak sodium current during the test pulse is measured and normalized to the maximum current obtained.

-

The normalized current is plotted against the pre-pulse potential to generate the steady-state inactivation curve.

-

This protocol is performed in the absence (control) and presence of various concentrations of this compound.

b) Protocol to Assess Phasic Block (Frequency-Dependent Inhibition):

To evaluate the use-dependent block of sodium channels by this compound, a train of depolarizing pulses is applied at different frequencies.

-

From a holding potential of -100 mV, apply a train of 20 depolarizing pulses to -20 mV (20 ms duration) at frequencies of 1 Hz, 2 Hz, and 5 Hz.

-

The peak sodium current for each pulse in the train is measured.

-

The peak current of each pulse is normalized to the peak current of the first pulse in the train.

-

The reduction in normalized current at different frequencies indicates the extent of use-dependent block.

-

This protocol is repeated for different concentrations of this compound.

Mandatory Visualizations

Caption: Experimental workflow for patch-clamp analysis of this compound.

Caption: Proposed mechanism of action for this compound on cardiac sodium channels.

References

- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A persistent sodium current in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LG 83-6-05 in Cardiac Arrhythmia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a potent and selective inhibitor of the cardiac sodium channel, demonstrating significant potential for research in the field of cardiac arrhythmias.[1][2][3] Its mechanism of action involves a concentration-dependent and frequency-dependent block of the fast sodium inward current (INa) in cardiomyocytes.[4][5] These characteristics make this compound a valuable tool for investigating the fundamental mechanisms of arrhythmia and for the preclinical assessment of novel antiarrhythmic therapies.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound, along with detailed protocols for its use in in vitro and in vivo models of cardiac arrhythmia.

Mechanism of Action

This compound exerts its effects by directly interacting with and blocking voltage-gated sodium channels (Nav1.5) in the cardiac muscle. The blockade exhibits both tonic and phasic properties, indicating that the compound can bind to the channel in both resting and active states.[4][5] A key feature of this compound is its ability to shift the steady-state inactivation curve of the sodium channel to more negative potentials, which contributes to a significant tonic block at resting membrane potential.[4][5] Furthermore, the frequency-dependent (phasic) block becomes more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic agent targeting tachyarrhythmias.

The primary mechanism by which this compound is thought to exert its antiarrhythmic effect is by slowing the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in cardiac tissue. This can interrupt re-entrant circuits, which are a common cause of tachyarrhythmias. Additionally, by prolonging the recovery from inactivation, this compound can increase the refractory period of cardiac tissue, making it less susceptible to premature excitations.

Data Presentation

The following table summarizes the known quantitative effects of this compound on cardiac electrophysiological parameters. It is important to note that detailed concentration-response curves and IC50 values for tonic and phasic block are not widely available in the public domain and the primary literature detailing these specifics could not be accessed. The data presented here is based on available research abstracts.

| Parameter | Species/Cell Type | Concentration | Effect | Reference |

| Time Constant of Recovery from Inactivation | Rat/Guinea Pig Ventricular Cardiomyocytes | 2 µmol/L | Prolonged by a factor of up to 290 (at a holding potential of -110 mV) | [4] |

| Steady-State Inactivation | Rat/Guinea Pig Ventricular Cardiomyocytes | Not specified | Significant shift to more negative potentials | [4][5] |

| Sodium Inward Current (INa) | Rat/Guinea Pig Ventricular Cardiomyocytes | Concentration-dependent | Inhibition | [4][5] |

Mandatory Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

References

In Vitro Application of LG 83-6-05 on Cardiomyocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a novel and potent sodium channel blocking agent that has demonstrated significant effects on cardiomyocytes in vitro. As an inhibitor of the cardiac sodium current (INa), this compound presents a valuable tool for research into cardiac electrophysiology, arrhythmia models, and the development of novel antiarrhythmic therapies. These application notes provide a comprehensive overview of the in vitro application of this compound on cardiomyocytes, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound is a potent inhibitor of the voltage-gated sodium channel Nav1.5, the primary channel responsible for the rapid upstroke of the action potential in cardiomyocytes.[1][2][3] The substance acts in a concentration-dependent and frequency-dependent manner.[4] This frequency-dependent inhibition, also known as use-dependence, is a characteristic of many Class I antiarrhythmic drugs and signifies a higher degree of channel blockade at faster heart rates.[3] The primary mechanism involves the stabilization of the inactivated state of the sodium channel, which reduces the number of channels available to open upon stimulation.[4] This leads to a decrease in the excitability of cardiomyocytes and a slowing of conduction.[5]

Quantitative Data Presentation

The following tables summarize the known quantitative effects of this compound on key electrophysiological parameters in ventricular cardiomyocytes.

Table 1: Effect of this compound on Sodium Current Kinetics

| Parameter | Concentration | Effect | Reference |

| Time Constant of Recovery from Inactivation | 2 µmol/L | Prolonged by a factor of up to 290 | [4] |

| Steady-State Inactivation | Not specified | Significant shift to more negative potentials | [4] |

| Whole-Cell Sodium Inward Current | Concentration-dependent | Blockade | [4] |

| Single Channel Open State Probability | Frequency-dependent | Reduction | [4] |

Table 2: General Effects of Sodium Channel Blockers on Cardiomyocyte Action Potential

| Parameter | General Effect of Sodium Channel Blockade |

| Action Potential Upstroke Velocity (dV/dtmax) | Decreased |

| Action Potential Duration (APD) | Variable (can be shortened, prolonged, or have no effect depending on the specific agent and conditions) |

| Conduction Velocity | Decreased |

| Effective Refractory Period (ERP) | Often prolonged |

Signaling Pathways

The inhibition of the cardiac sodium channel by this compound can influence several downstream signaling pathways in cardiomyocytes. While direct studies on this compound's impact on these pathways are limited, the known consequences of sodium channel blockade provide a basis for understanding its potential effects.

Experimental Protocols

Isolation of Adult Rat Ventricular Cardiomyocytes

This protocol describes the enzymatic dissociation of adult rat hearts to obtain a high yield of viable, calcium-tolerant ventricular myocytes suitable for electrophysiological studies.

Materials:

-

Adult Sprague-Dawley rats (250-300 g)

-

Krebs-Henseleit (KH) buffer

-

Calcium-free KH buffer

-

Collagenase Type II solution

-

Bovine Serum Albumin (BSA)

-

Cannulation apparatus (Langendorff setup)

-

Water bath, surgical instruments, beakers, and culture dishes

Procedure:

-

Anesthetize the rat and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold KH buffer.

-

Cannulate the aorta on a Langendorff apparatus and perfuse with calcium-free KH buffer for 5-10 minutes to wash out the blood.

-

Switch the perfusion to a collagenase-containing solution and perfuse for 20-30 minutes. The heart should become flaccid.

-

Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in a fresh collagenase solution.

-

Incubate the minced tissue at 37°C with gentle agitation for 5-10 minutes.

-

Gently triturate the tissue with a pipette to release individual cells.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the cells by centrifugation and resuspend them in a calcium-containing buffer, gradually increasing the calcium concentration to physiological levels.

-

Plate the isolated cardiomyocytes on laminin-coated dishes for subsequent experiments.

Whole-Cell Patch-Clamp Recording of Sodium Current (INa)

This protocol outlines the procedure for recording whole-cell sodium currents from isolated adult rat ventricular cardiomyocytes using the patch-clamp technique.

Materials:

-

Inverted microscope with micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution containing (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

Procedure:

-

Prepare patch pipettes with a resistance of 1-2 MΩ when filled with the intracellular solution.

-

Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a single, healthy-looking cardiomyocyte with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -120 mV to ensure the availability of sodium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents before and after the application of different concentrations of this compound to the bath solution.

-

Analyze the data to determine the concentration-dependent block of the peak sodium current and any changes in channel gating properties (e.g., steady-state inactivation, recovery from inactivation).

Conclusion